molecular formula C13H13N3 B13094259 2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine CAS No. 7252-78-0

2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13094259
CAS No.: 7252-78-0
M. Wt: 211.26 g/mol
InChI Key: MQTHCQVDULOJCK-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 26979-06-6, molecular formula: C₁₃H₁₃N₃) is a bicyclic pyrimidine derivative characterized by a fused cyclopentane ring and a phenyl substituent at the 2-position. Synthesized in 63% yield via a condensation reaction, it forms a white solid with a melting point of 131–132°C . Key spectroscopic data include ¹H NMR (CDCl₃, δ): 8.33–8.28 (m, 2H, aromatic), 7.46–7.40 (m, 3H, aromatic), and ¹³C NMR signals at 173.46 ppm (C-4) and 163.95 ppm (C-2), confirming its structure .

Properties

CAS No.

7252-78-0

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N3/c14-12-10-7-4-8-11(10)15-13(16-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16)

InChI Key

MQTHCQVDULOJCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . This reaction is carried out under mild conditions, often using a base such as triethylamine (Et3N) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting potential as a therapeutic agent in oncology.

Biological Target Interactions : Interaction studies have focused on how this compound interacts with various biological targets. Its unique structure allows it to bind effectively with specific receptors, enhancing its efficacy as a drug candidate.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results indicated favorable bioavailability and a suitable half-life for therapeutic applications. Such findings are crucial for understanding the compound's viability as a drug candidate.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their physicochemical properties, and biological activities:

Compound Name & ID Substituents Melting Point (°C) Yield (%) Key Biological Findings
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (5b) Phenyl at C-2 131–132 63 No explicit activity reported.
N-(4-Methoxyphenyl)-N,2,6-trimethyl-... (±)-2•HCl () 4-Methoxy, N-methyl, C-2/C-6 methyl 224.1–225.9 61 Binds tubulin’s colchicine site; GI₅₀ in nM range; overcomes P-gp/βIII-tubulin resistance .
N-(4-Chlorophenyl)-N-methyl-... (46) 4-Chloro, N-methyl 106.8–108.1 - Cytotoxic via microtubule disruption; tested in A-10 and MDA-MB-435 cells .
N-(4-(Methylsulfonyl)phenyl)-... (21) 4-Methylsulfonyl - 25 Lower yield due to steric/electronic effects of sulfonyl group; no activity reported.
N-(4-Methoxyphenyl)-6-methyl-... (9) 4-Methoxy, C-6 methyl - - Improved tubulin binding affinity compared to parent scaffold .
N-(3-Methoxyphenyl)-N,2,6-trimethyl-... (±)-5•HCl 3-Methoxy, N-methyl, C-2/C-6 methyl - 66 Moderate antiproliferative activity; meta-substitution reduces potency vs. para .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Methoxy Groups : Para-methoxy substitution (e.g., (±)-2•HCl) enhances water solubility and tubulin-binding potency, achieving GI₅₀ values <10 nM . Meta-substitution (e.g., (±)-5•HCl) reduces activity, highlighting positional sensitivity .
  • Halogenation : Chlorine at the 4-position (compound 46) improves cytotoxicity but reduces melting points (106–108°C vs. 131°C for phenyl analog), likely due to reduced crystallinity .
  • Methylation : N-methyl and C-2/C-6 methyl groups (e.g., (±)-2•HCl) enhance metabolic stability and tubulin affinity .

Physicochemical Properties :

  • Melting Points : Hydrochloride salts (e.g., (±)-2•HCl, 224°C) exhibit higher melting points than neutral analogs due to ionic interactions .
  • Synthetic Yields : Electron-withdrawing groups (e.g., sulfonyl in compound 21) reduce yields (25%) compared to electron-neutral phenyl (63%) .

Resistance Mechanisms :

  • Compounds like (±)-2•HCl overcome P-glycoprotein-mediated drug efflux and βIII-tubulin overexpression, critical for clinical utility .

Biological Activity

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS No. 7252-78-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3C_{13}H_{13}N_{3} with a molecular weight of approximately 211.26 g/mol. Its structure features a cyclopentapyrimidine core, which is significant for its biological interactions.

Recent studies have indicated that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of key enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Cellular Uptake Mechanisms : The compound may utilize specific transport mechanisms to enter cells effectively, which is crucial for its therapeutic efficacy.
  • Interaction with Protein Kinases : Evidence suggests that these compounds can interact with protein kinases, influencing cellular signaling cascades that regulate growth and survival pathways in cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been noted to inhibit tumor cell proliferation effectively through mechanisms involving folate receptor-mediated uptake and inhibition of de novo purine synthesis .
Cell LineIC50 (µM)Mechanism of Action
KB (cervical)10Inhibition of folate receptor-mediated uptake
R2/hPCFT4 (colon)12Inhibition of GARFTase

Neuropharmacological Effects

Emerging research highlights the potential neuroprotective effects of this compound. It may influence neurotransmitter systems and exhibit activity against neurodegenerative conditions by modulating calcium signaling pathways .

Case Studies

  • Study on Tumor Cell Lines : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results showed that these compounds significantly inhibited growth in several tumor cell lines while displaying selectivity for cancerous cells over normal cells .
  • Neuroprotective Study : Another investigation assessed the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .

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